3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
Description
This compound is a urea derivative featuring a 2-fluorophenyl group and a phenethyl linker substituted with a 1-methyl-1H-pyrazol-5-yl moiety. The fluorine atom enhances lipophilicity and metabolic stability, while the pyrazole group contributes to π-π stacking interactions with biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-24-18(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)23-17-5-3-2-4-16(17)20/h2-9,11,13H,10,12H2,1H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPHBJWNAIYJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a pyrazole-derived urea that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves a reaction between specific pyrazole derivatives and isocyanates. The resulting product is characterized by a central urea group linked to a pyrazole moiety, which is essential for its biological activity.
Key Structural Features:
- Molecular Formula: C19H20FN5O
- Molecular Weight: 357.4 g/mol
- Crystallography: The compound exhibits a triclinic crystal system, with distinct dihedral angles between the urea and pyrazole rings, which influence its interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives, including the target compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 µg/mL .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 250 |
| Compound B | Escherichia coli | 250 |
| Compound C | Bacillus subtilis | 200 |
Inhibition of Enzymatic Activity
The compound also shows potential as an inhibitor of several enzymes involved in inflammatory pathways. For example, derivatives have been reported to inhibit sEH (soluble epoxide hydrolase) with IC50 values ranging from 16.2 to 50.2 nmol/L . This inhibition is crucial for developing anti-inflammatory therapies.
Anti-inflammatory Effects
In vitro studies indicate that the compound can inhibit TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells, with IC50 values demonstrating significant potency (e.g., 820 nM) . Such activity suggests potential applications in treating inflammatory diseases like arthritis.
Case Studies
-
Case Study on Anti-inflammatory Activity
A study evaluated the effects of the compound on cytokine release in LPS-stimulated THP-1 cells. Results indicated a dose-dependent reduction in TNFα levels, supporting its use as an anti-inflammatory agent . -
Case Study on Antimicrobial Efficacy
In a controlled experiment, various pyrazole derivatives were tested against multiple bacterial strains. The results confirmed that compounds similar to the target exhibited notable antimicrobial properties, particularly against Gram-positive bacteria .
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorophenyl Orientation: The target compound’s 2-fluorophenyl group (vs.
- Linker Modifications: The ethyl-phenethyl linker in the target compound contrasts with hydroxyethyl (compound 19) or cyanomethyl (compound 23) groups. Hydroxyethyl improves aqueous solubility, while cyanomethyl introduces polarity but may reduce membrane permeability .
- Pyrazole Substitutions : The 1-methyl-1H-pyrazol-5-yl group in the target compound differs from analogs with trifluoromethyl (compound 9) or other heterocycles. Trifluoromethyl groups enhance metabolic resistance but increase molecular weight .
- Urea vs. Carboxamide : Unlike BB56923 (carboxamide), the urea group in the target compound provides dual hydrogen-bonding sites, critical for interactions with enzyme active sites .
Pharmacokinetic and Biochemical Implications
- Solubility : Hydrophilic substituents (e.g., hydroxyethyl in compound 19) improve solubility but may reduce blood-brain barrier penetration. The target compound’s unmodified ethyl linker suggests moderate lipophilicity .
- Metabolic Stability: Fluorine atoms and trifluoromethyl groups (compound 9) mitigate oxidative metabolism, whereas cyanomethyl (compound 23) may introduce susceptibility to enzymatic hydrolysis .
- Target Binding : Urea derivatives generally exhibit stronger binding to kinases or proteases compared to carboxamides, as seen in antiparasitic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
